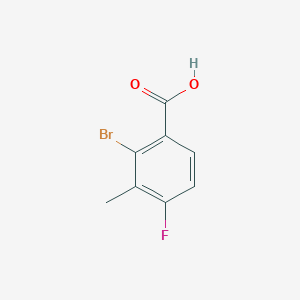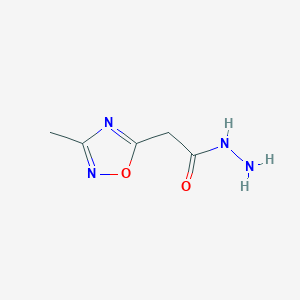![molecular formula C17H16OS B13105344 2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13105344.png)
2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde is an organic compound with the molecular formula C17H16OS It is a derivative of benzaldehyde, where the aldehyde group is substituted with a thiobenzaldehyde moiety and a 4-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde typically involves a multi-step process. One common method includes the Friedel-Crafts acylation reaction, where 4-methylacetophenone is reacted with thiobenzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs.
化学反応の分析
Types of Reactions
2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiobenzaldehyde moiety can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfur atom.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.
Reduction: NaBH4, LiAlH4, ethanol or ether as solvent, low temperatures.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents, mild heating.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Thiol derivatives, amine derivatives.
科学的研究の応用
2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress, apoptosis, and signal transduction, depending on the specific biological context.
類似化合物との比較
Similar Compounds
- 2-[3-(4-Methylphenyl)propanoyl]benzenecarbothialdehyde
- 1-[3-(4-Methylphenyl)propanoyl]-1,2,3,4-tetrahydroquinoline
- Methyl 4-({3-[(4-methylphenyl)thio]propanoyl}amino)benzoate
Uniqueness
2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde is unique due to its specific structural features, which confer distinct reactivity and biological activity
特性
分子式 |
C17H16OS |
|---|---|
分子量 |
268.4 g/mol |
IUPAC名 |
2-[3-(4-methylphenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H16OS/c1-13-6-8-14(9-7-13)10-11-17(18)16-5-3-2-4-15(16)12-19/h2-9,12H,10-11H2,1H3 |
InChIキー |
WTULFIBPOVSCNF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


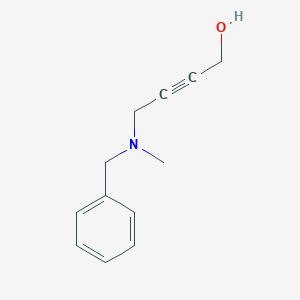
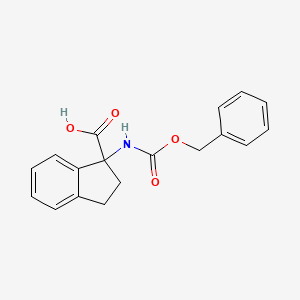

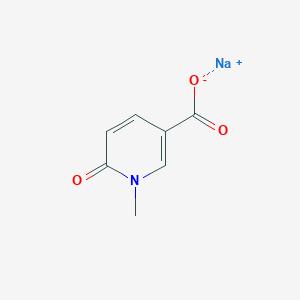
![2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-[2-(2-thienyl)ethyl]-](/img/structure/B13105288.png)
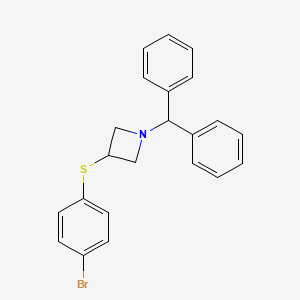
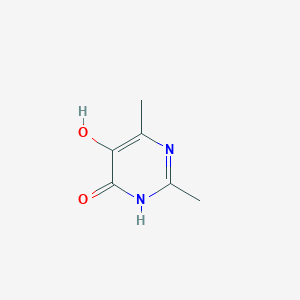
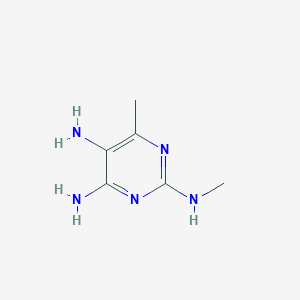
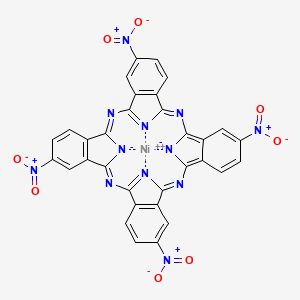

![Benzyl (2,3-dihydro-1H-imidazo[1,2-B]pyrazol-6-YL)carbamate](/img/structure/B13105309.png)

